2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2223036-52-8
Cat. No.: VC11493435
Molecular Formula: C15H20BClO2
Molecular Weight: 278.6 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2223036-52-8 |
|---|---|
| Molecular Formula | C15H20BClO2 |
| Molecular Weight | 278.6 g/mol |
| IUPAC Name | 2-(3-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-7-11(10-5-6-10)8-13(17)9-12/h7-10H,5-6H2,1-4H3 |
| Standard InChI Key | XDXVZNJIUPVJII-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C3CC3 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The molecular formula of the cyclopropylmethoxy analogue is C₁₆H₂₂BClO₃, with a molecular mass of 308.61 g/mol . Key structural features include:
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A 1,3,2-dioxaborolane ring with tetramethyl substituents at positions 4 and 5.
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A meta-substituted phenyl ring with chlorine and cyclopropylmethoxy groups.
The canonical SMILES representation is:
ClC=1C=C(OCC2CC2)C=C(C1)B3OC(C)(C)C(O3)(C)C .
Table 1: Structural and Physical Properties of Related Boronic Esters
Spectroscopic and Computational Data
While experimental spectral data for the exact compound is unavailable, the InChI string for the cyclopropylmethoxy analogue provides insights into its connectivity:
InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 . Computational models predict a planar dioxaborolane ring and a twisted phenyl group due to steric interactions between substituents.
Synthesis and Manufacturing
General Strategies for Boronic Ester Synthesis
The synthesis of 1,3,2-dioxaborolanes typically involves:
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Transesterification: Reaction of boronic acids with diols (e.g., pinacol).
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Cyclopropanation: Introduction of cyclopropyl groups via diiodomethane and zinc reagents .
Case Study: Synthesis of a Structural Analogue
A related compound, 2-(2-(3-chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS RN: 126726-63-4), was synthesized in two stages :
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Cyclopropanation:
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Reagents: Diiodomethane, diethylzinc, trifluoroacetic acid.
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Conditions: 3°C in n-heptane/dichloromethane under nitrogen.
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Borylation:
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Substrate: 2-(5-chloropent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
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Yield: 194 g (≈80% theoretical).
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Table 2: Reaction Conditions for Cyclopropanation
| Parameter | Stage 1 | Stage 2 |
|---|---|---|
| Temperature | 3°C | 20°C |
| Time | 0.5 hours | 20 hours |
| Atmosphere | Nitrogen | Nitrogen |
| Solvent System | n-Heptane/dichloromethane | n-Heptane/dichloromethane |
Applications and Uses
Suzuki-Miyaura Cross-Coupling
Boronic esters are pivotal in cross-coupling reactions for forming carbon-carbon bonds. The tetramethyl substitution enhances stability, making the compound suitable for:
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Pharmaceutical intermediates: Synthesis of aryl-aryl coupled products.
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Materials science: Development of conjugated polymers for optoelectronics.
Challenges with Cyclopropyl Groups
The cyclopropyl moiety introduces strain, which can:
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Increase reactivity in ring-opening reactions.
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Limit solubility in polar solvents, necessitating optimized reaction conditions.
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